Sodium 4-(pivaloyloxy)benzenesulfonate

Descripción general

Descripción

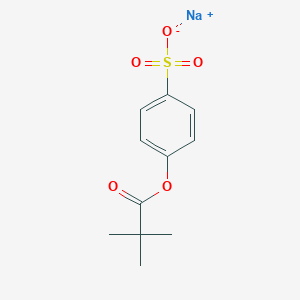

Sodium 4-(pivaloyloxy)benzenesulfonate: is an organic compound with the molecular formula C11H13NaO5S and a molecular weight of 280.28 g/mol . It is a sodium salt derivative of 4-(pivaloyloxy)benzenesulfonic acid, characterized by the presence of a sulfonate group and a pivaloyloxy group attached to a benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate typically involves the esterification of 4-hydroxybenzenesulfonic acid with pivalic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Esterification Reaction:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with reflux condensers.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4-(pivaloyloxy)benzenesulfonate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzenesulfonic acid and pivalic acid.

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: 4-hydroxybenzenesulfonic acid, pivalic acid.

Substitution: Various substituted benzenesulfonates.

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Reduced derivatives of the benzene ring.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis:

Sodium 4-(pivaloyloxy)benzenesulfonate is primarily used as a catalyst in organic reactions. It facilitates processes such as esterification and transesterification, which are crucial in the synthesis of various organic compounds. The sulfonate group enhances the reactivity of substrates, making these reactions more efficient.

Synthesis:

This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows it to be integrated into larger synthetic pathways.

Chemical Reactions:

The compound participates in several types of chemical reactions:

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-hydroxybenzenesulfonic acid and pivalic acid.

- Substitution Reactions: The sulfonate group can engage in nucleophilic substitution reactions, producing diverse derivatives.

- Oxidation and Reduction: It can undergo oxidation and reduction, depending on the reagents used.

| Reaction Type | Products |

|---|---|

| Hydrolysis | 4-Hydroxybenzenesulfonic acid, Pivalic acid |

| Substitution | Various substituted benzenesulfonates |

| Oxidation | Oxidized derivatives of the benzene ring |

| Reduction | Reduced derivatives of the benzene ring |

Biological Applications

Enzyme Inhibition:

Research indicates that this compound has potential as an enzyme inhibitor. This property is valuable in biochemical research for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Medical Applications

Drug Development:

Ongoing research explores the compound's utility as a precursor in synthesizing pharmaceutical compounds. For instance, it is involved in the synthesis of drugs like Cibelesstat, which is used to treat acute pulmonary inflammation associated with systemic inflammatory response syndrome. The synthesis process includes several steps where this compound acts as a critical intermediate.

Case Study: Synthesis of Cibelesstat

The synthesis involves:

- Reacting Sodium 4-hydroxybenzenesulfonate with pivaloyl chloride.

- Further reactions with halogenating agents and other intermediates to yield Cibelesstat.

- The overall yield from these processes can be improved by optimizing reaction conditions.

Industrial Applications

Surfactants:

Due to its sulfonate group, this compound is utilized in formulating surfactants and detergents. Its properties enhance the effectiveness of cleaning products by improving wetting and emulsifying capabilities.

Polymers:

The compound plays a role in producing specialty polymers and resins, contributing to various industrial applications such as coatings and adhesives.

Mecanismo De Acción

The mechanism of action of Sodium 4-(pivaloyloxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the pivaloyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Comparación Con Compuestos Similares

Sodium 4-hydroxybenzenesulfonate: Lacks the pivaloyloxy group, making it less hydrophobic.

Sodium 4-methoxybenzenesulfonate: Contains a methoxy group instead of a pivaloyloxy group, affecting its reactivity and solubility.

Sodium 4-acetoxybenzenesulfonate: Has an acetoxy group, which is less bulky compared to the pivaloyloxy group.

Uniqueness: Sodium 4-(pivaloyloxy)benzenesulfonate is unique due to the presence of the pivaloyloxy group, which imparts increased hydrophobicity and steric bulk. This affects its solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.

Actividad Biológica

Sodium 4-(pivaloyloxy)benzenesulfonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

This compound is a sulfonate ester derived from pivalic acid and 4-hydroxybenzenesulfonic acid. Its chemical structure allows for unique interactions with biological systems, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The following table summarizes key findings regarding its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|

| K562 (Leukemia) | 0.172 | 144.51 | p53-independent pathway |

| PANC-1 (Pancreatic) | 0.097 | 97.06 | Inhibition of kinases |

| U-251 (Brain) | 1.757 | N/A | Cell cycle arrest |

| MCF-7 (Breast) | 4.599 | N/A | Moderate activity |

These results indicate that this compound exhibits strong anticancer activity, particularly against leukemia cells, with IC50 values significantly lower than those observed for reference drugs like imatinib .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Kinases : The compound has been shown to interact with various kinases, including BTK and Src family kinases, which are crucial in cancer cell proliferation and survival .

- Cell Cycle Arrest : Flow cytometry analyses demonstrated that treatment with the compound leads to cell cycle arrest in the G2/M phase in various cancer cell lines, indicating a disruption in normal cell division processes .

- Selectivity Towards Cancer Cells : The selectivity index values suggest that this compound is less toxic to normal cells compared to cancer cells, making it a promising candidate for targeted cancer therapies .

Case Studies

A notable case study involved the application of this compound in treating K562 leukemia cells. The study revealed that:

- Treatment resulted in significant apoptosis in K562 cells at concentrations as low as 0.172 µM.

- The selectivity index was calculated at 144.51, indicating a high degree of selectivity towards cancerous cells over normal cells.

Another study focused on the PANC-1 pancreatic cancer cell line, where an IC50 value of 0.097 µM was recorded. This highlights the compound's potential effectiveness against aggressive cancer types that are typically resistant to conventional therapies .

Propiedades

IUPAC Name |

sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWRXNUCTLGRAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635805 | |

| Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188114-91-2 | |

| Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.